

A Technical Guide to the Spectroscopic Data of Dianhydromannitol

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Compound of Interest

Compound Name: **Dianhydromannitol**

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for **dianhydromannitol**, focusing on the 1,4:3,6-dianhydro-D-mannitol isomer (Isomannide). Data for its common diastereomer, 1,4:3,6-dianhydro-D-glucitol (Isosorbide), is also included for comparative purposes where relevant. The guide details nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **dianhydromannitol** and its common isomer, isosorbide. These bicyclic sugar alcohols, with the chemical formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol, present distinct spectroscopic features due to their stereochemistry.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise stereochemistry of dianhydrohexitols. The endo- and exo- positions of the hydroxyl groups and protons result in unique chemical shifts and coupling constants.

Table 1: ¹H NMR Spectroscopic Data

Compound	Proton	Chemical Shift (δ) ppm	Solvent	Reference
Isosorbide	H-1a, H-6a	3.87 (m)	CDCl ₃	[2]
H-1b, H-6b	3.52 (dd)	CDCl ₃	[2]	
H-2, H-5	4.37 (m)	CDCl ₃	[2]	
H-3, H-4	4.69 (dd), 4.29 (q)	CDCl ₃	[2]	
OH (endo)	2.50 (d)	CDCl ₃	[3]	
OH (exo)	1.69 (s)	CDCl ₃	[2]	
Isomannide Derivative*	Aromatic H	7.93 (t), 7.77 (d), 7.62 (d)	DMSO-d ₆	[4]
Ring H	5.20 (d), 5.02 (d)	DMSO-d ₆	[4]	
Ring H	4.08 (dd), 3.96 (dd)	DMSO-d ₆	[4]	

*Data for 1,4:3,6-Dianhydro-2,5-di-O-(2,3-dicarboxyphenyl)-d-mannitol Dianhydride.

Table 2: ¹³C NMR Spectroscopic Data

Compound	Carbon	Chemical Shift (δ) ppm	Solvent	Reference
Isosorbide Derivative**	Aromatic C	154.80, 143.58, 128.02, 115.16	DMSO-d ₆	[5]
Isosorbide Ring C		88.21, 85.10, 81.08, 75.10, 74.69, 71.83	DMSO-d ₆	[5]
Isomannide Derivative*	Aromatic C	165.2, 162.7, 158.4, 140.7, 135.2, 123.5, 119.6, 118.5	DMSO-d ₆	[4]
Isomannide Ring C		82.2, 79.7, 72.9	DMSO-d ₆	[4]

*Data for 1,4:3,6-Dianhydro-2,5-di-O-(2,3-dicarboxyphenyl)-d-mannitol Dianhydride. ***Data for an Isosorbide-bisphenol A derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the key functional groups within the **dianhydromannitol** structure. The spectra are characterized by strong absorptions from the hydroxyl and ether groups.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Reference
~3430 - 3300	O-H Stretching (broad)	Hydroxyl (-OH)	[5]
~2920 - 2880	C-H Stretching (aliphatic)	Alkane (-CH, -CH ₂)	[5]
~1220 - 1210	C-O Stretching	Ether / Alcohol	[5][6]
~1070	C-O-C Asymmetric Stretching	Fused Ether Rings	[5]
~830	C-H Out-of-plane Bending	Ring Structure	[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information on fragmentation patterns, which can aid in structural confirmation.

Table 4: Mass Spectrometry Data

Parameter	Value	Method	Reference
Molecular Formula	C ₆ H ₁₀ O ₄	-	[1]
Molecular Weight	146.14 g/mol	-	[1]
Monoisotopic Mass	146.0579 Da	-	[1]
Common Adducts (ESI)	[M+H] ⁺ , [M+Na] ⁺ , [M+K] ⁺	ESI-MS	[7]
m/z of [M+H] ⁺	147.0652	Calculated	-
m/z of [M+Na] ⁺	169.0471	Calculated	-

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

This protocol is a representative method for acquiring high-resolution ^1H and ^{13}C NMR spectra.

- Sample Preparation: Accurately weigh 5-10 mg of the **dianhydromannitol** sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d₆) in a 5 mm NMR tube.[2][4] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument.[2][4]
- ^1H NMR Acquisition:
 - Experiment: Standard 1D proton experiment.
 - Temperature: 298 K.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.
- ^{13}C NMR Acquisition:
 - Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
 - Spectral Width: 0-160 ppm.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal at 0.00

ppm.

FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

- Sample Preparation: Place a small amount of the solid **dianhydromannitol** powder directly onto the diamond crystal of the ATR accessory. Ensure firm and even contact using the built-in pressure clamp.
- Instrumentation: Use a benchtop FTIR spectrometer, such as a PerkinElmer Spectrum 100 or a Bruker Tensor 37, equipped with a single-bounce diamond ATR accessory.[8][9]
- Data Acquisition:
 - Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).
 - Sample Scan: Collect the sample spectrum.
 - Spectral Range: 4000 to 650 cm⁻¹.[9]
 - Resolution: 4 cm⁻¹.[9]
 - Number of Scans: Co-add 16 scans for both background and sample to improve the signal-to-noise ratio.[9]
- Data Processing: The instrument software automatically performs an ATR correction and baseline correction to produce the final absorbance spectrum.

Mass Spectrometry Protocol

This protocol describes a typical method for analyzing **dianhydromannitol** using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

- Sample Preparation: Prepare a stock solution of **dianhydromannitol** at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile). Dilute this stock to a working concentration of

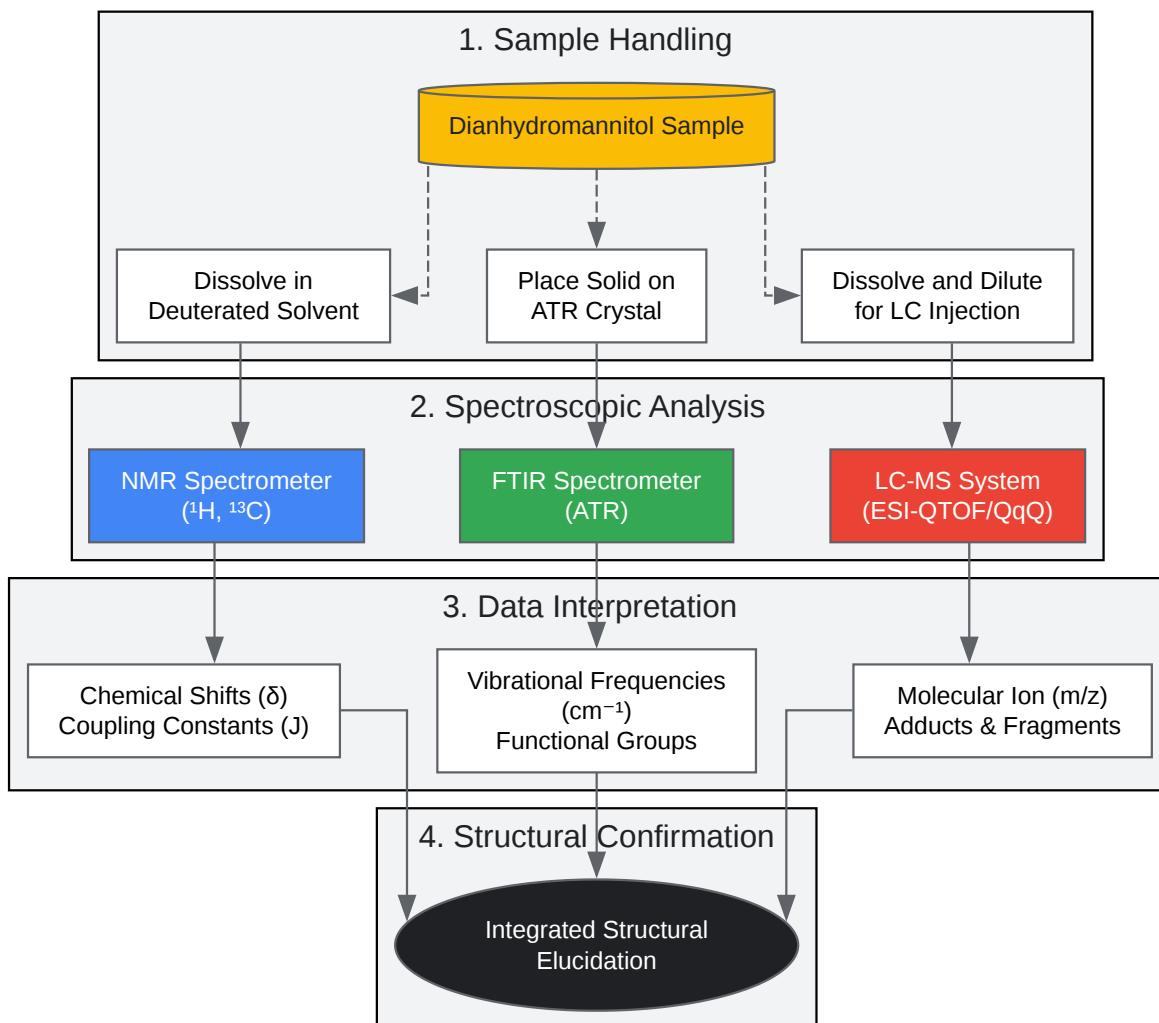
1-10 $\mu\text{g/mL}$ for injection.

- Instrumentation: Use a UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer (e.g., Waters ACQUITY UHPLC with a QTRAP 4000 MS).[10][11]
- LC Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).[11]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A suitable gradient (e.g., 5% B to 95% B over 10 minutes) to elute the analyte.
 - Flow Rate: 0.3-0.5 mL/min.[11]
 - Injection Volume: 5-10 μL .
- MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive mode.[7]
 - Capillary Voltage: 3.0 - 5.0 kV.[10][11]
 - Source Temperature: 120 - 600 $^{\circ}\text{C}$.[10][11]
 - Scan Range: m/z 100 - 500.
 - Data Acquisition: Full scan mode to identify the parent ion and its common adducts. For further structural analysis, a product ion scan (MS/MS) can be performed on the precursor ion of interest (e.g., m/z 147.1).

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **dianhydromannitol**.

Spectroscopic Analysis Workflow for Dianhydromannitol

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